molecular formula C16H21NO3S B1225241 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone

1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone

Cat. No. B1225241
M. Wt: 307.4 g/mol
InChI Key: CPVZOFPNHQPMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-dioxa-8-azaspiro[4.5]decan-8-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone is an azaspiro compound.

Scientific Research Applications

Antitubercular Potential

A study on a structurally related compound, BTZ043, which is a promising antitubercular drug, revealed its potential efficacy against tuberculosis. This compound crystallizes in the triclinic system and shows a significant rotational barrier, indicating its stable structure, which is crucial for drug efficacy (Richter et al., 2022).

Antiviral Properties

Research on N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, a related chemical class, showed significant antiviral activity against influenza A/H3N2 virus and human coronavirus 229E. This indicates the potential of 1,4-Dioxa-8-azaspiro[4.5]decan derivatives in developing new classes of antiviral molecules (Apaydın et al., 2020).

Susceptibility Testing

Another study evaluated the susceptibility of Mycobacterium tuberculosis clinical isolates to BTZ043, highlighting its potential as an antitubercular drug. All tested strains were susceptible, establishing a baseline before clinical trials (Pasca et al., 2010).

Development of Antihypertensive Agents

A synthesis study of 1-oxa-3,8-diazaspiro[4,5]decan-2-ones, a related compound, explored their potential as antihypertensive agents. The research found varying degrees of activity among the synthesized compounds, indicating their potential in developing new medications for hypertension (Caroon et al., 1981).

Biolubricant Potential

A study synthesized novel compounds from oleic acid, including 1,4-dioxaspiro[4.5]decan derivatives, as potential biolubricants. These compounds demonstrated favorable physicochemical properties, suggesting their application in developing environmentally friendly lubricants (Kurniawan et al., 2017).

Dopamine Agonist Activity

Research on 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes revealed dopamine agonist activity in certain analogs, suggesting their potential in treating disorders related to dopamine dysfunction (Brubaker & Colley, 1986).

ORL1 Receptor Agonists

A study identified compounds, including 1,3,8-triazaspiro[4.5]decan-4-ones, as high-affinity ligands for the ORL1 receptor. These findings are significant for developing new treatments for conditions modulated by this receptor (Röver et al., 2000).

Azo Dye and Aromatic Amine Removal

A study synthesized a calix[4]arene-based compound using 1,4-dioxa-8-azaspiro[4.5]decane for removing carcinogenic azo dyes and aromatic amines from water, demonstrating its potential in environmental cleanup applications (Akceylan et al., 2009).

properties

Product Name

1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone

Molecular Formula

C16H21NO3S

Molecular Weight

307.4 g/mol

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone

InChI

InChI=1S/C16H21NO3S/c18-15(14-11-12-3-1-2-4-13(12)21-14)17-7-5-16(6-8-17)19-9-10-20-16/h11H,1-10H2

InChI Key

CPVZOFPNHQPMQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)N3CCC4(CC3)OCCO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Reactant of Route 3
Reactant of Route 3
1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Reactant of Route 4
1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Reactant of Route 5
Reactant of Route 5
1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Reactant of Route 6
1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone

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